4-Hydrazinobenzenesulfonic acid
Overview
Description
4-Hydrazinobenzenesulfonic acid is an organic compound with the molecular formula C6H8N2O3S. It is a derivative of benzenesulfonic acid where the hydrogen atom at the para position is replaced by a hydrazino group (-NHNH2). This compound is known for its applications in various fields, including pharmaceuticals, dyes, and organic synthesis .
Mechanism of Action
Target of Action
4-Hydrazinobenzenesulfonic acid is primarily used as an intermediate in the manufacture of various products, including pharmaceuticals, dyes, and other organic synthesis . It has active applications in organic synthesis for agrochemicals, pharmaceuticals, photographic, heat stabilizers, polymerization catalysts, flame-retardants, blowing agents for plastics, explosives, and dyes . .
Mode of Action
As an intermediate in various chemical reactions, it likely interacts with other compounds to facilitate the synthesis of the desired end products .
Biochemical Pathways
As an intermediate in chemical synthesis, it likely participates in various reactions that lead to the formation of a wide range of compounds .
Pharmacokinetics
As an intermediate in chemical synthesis, its bioavailability would likely depend on the specific context of its use .
Result of Action
As an intermediate in chemical synthesis, its primary role is likely to facilitate the formation of other compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling this compound . It is also advised to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition . These precautions suggest that the compound’s action and stability may be affected by factors such as air quality, temperature, and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydrazinobenzenesulfonic acid can be synthesized through the diazotization of 4-aminobenzenesulfonic acid followed by reduction. The process involves mixing 4-aminobenzenesulfonic acid with water and hydrochloric acid, cooling the mixture, and then adding sodium nitrite to form the diazonium salt. This intermediate is then reduced using sodium bisulfite and zinc powder to yield this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pH, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions: 4-Hydrazinobenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: The hydrazino group can be reduced to form amines.
Substitution: The sulfonic acid group can participate in electrophilic aromatic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Various substituted benzenesulfonic acids
Scientific Research Applications
4-Hydrazinobenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds.
Biology: It serves as a reagent in biochemical assays and as an inhibitor in enzyme studies.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: It is used in the production of agrochemicals, photographic chemicals, heat stabilizers, polymerization catalysts, flame retardants, blowing agents for plastics, and explosives
Comparison with Similar Compounds
4-Aminobenzenesulfonic acid: Similar structure but with an amino group instead of a hydrazino group.
4-Nitrobenzenesulfonic acid: Contains a nitro group instead of a hydrazino group.
4-Sulfophenylhydrazine: Another derivative with similar functional groups
Uniqueness: 4-Hydrazinobenzenesulfonic acid is unique due to its hydrazino group, which imparts distinct reactivity and applications compared to its analogs. This functional group allows for specific interactions in chemical and biological systems, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
4-hydrazinylbenzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3S/c7-8-5-1-3-6(4-2-5)12(9,10)11/h1-4,8H,7H2,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMZCWUHFGMSEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059177 | |
Record name | 4-Hydrazinobenzenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9059177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98-71-5, 854689-07-9 | |
Record name | 4-Hydrazinobenzenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98-71-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Hydrazinobenzenesulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098715 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydrazinobenzenesulfonic acid | |
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Record name | Benzenesulfonic acid, 4-hydrazinyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 4-Hydrazinobenzenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9059177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydrazinobenzenesulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.450 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-HYDRAZINOBENZENESULFONIC ACID, HEMIHYDRATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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Record name | 4-HYDRAZINOBENZENESULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3J225IK1D | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-Hydrazinobenzenesulfonic acid interact with graphene oxide, and what are the downstream effects on the material properties?
A1: this compound (HBS) interacts with graphene oxide (GO) through a dual mechanism:
- Functionalization: Simultaneously, the hydrophilic sulfonic acid group (-SO3H) in HBS covalently bonds to the graphene surface. This functionalization improves the aqueous dispersibility of the reduced graphene oxide (rGO) by increasing its hydrophilicity. []
Q2: What are the analytical techniques used to characterize the this compound-reduced graphene oxide (HBS-rGO)?
A2: The successful preparation and characterization of HBS-rGO were confirmed using a combination of techniques:
- Microscopy: Scanning electron microscopy (SEM) was used to visualize the morphology and structure of the material. []
- Spectroscopy:
- X-ray diffraction (XRD) provided insights into the interlayer spacing and crystallinity. []
- Raman spectroscopy helped analyze the changes in the vibrational modes of the graphene lattice, confirming the reduction of GO. []
- Fourier transform infrared spectra (FTIR) identified the presence of specific functional groups (like -SO3H) on the graphene surface. []
- X-ray photoelectron spectroscopy (XPS) determined the elemental composition and chemical states of the elements present in the material. []
- Thermal Analysis: Thermogravimetric analysis (TGA) was employed to assess the thermal stability and the amount of functional groups attached to the rGO. []
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